molecular formula C9H11N3O2 B11901237 Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B11901237
M. Wt: 193.20 g/mol
InChI Key: ISGBELWIYSWELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound characterized by a fused pyrroloimidazole core with a methyl substituent at position 2 and an ethyl ester group at position 3.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-methyl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(12-7)11-5(2)10-6/h4,12H,3H2,1-2H3,(H,10,11)

InChI Key

ISGBELWIYSWELW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(N2)C

Origin of Product

United States

Preparation Methods

Imidazole Precursor Synthesis

The ethyl imidazole carboxylate moiety is synthesized using ethyl formate-mediated cyclization . In a representative protocol:

  • Reagents : Sodium hydride (2.5 eq), ethyl formate, and sarcosine ethyl ester in tetrahydrofuran (THF)/cyclohexane.

  • Conditions : Room temperature, 3.5 hours, followed by HCl-mediated hydrolysis in ethanol.

  • Yield : 61% after purification via silica gel chromatography.

Critical parameters include strict pH control during cyanamide addition (pH 3–9) to avoid side reactions.

Grignard Reagent-Mediated Methylation

Introducing the 2-methyl group requires selective alkylation. Methylmagnesium chloride (CH₃MgCl) is employed in a nucleophilic addition to a ketone intermediate derived from the imidazole precursor.

Oxidation-Methylation Sequence

  • Oxidation : Nitric acid (65%) oxidizes a hydroxymethyl intermediate to a dicarboxylic acid at 90–100°C.

  • Esterification : The dicarboxylic acid reacts with ethanol and thionyl chloride (SOCl₂) to form the diethyl ester.

  • Grignard Addition : Methylmagnesium chloride adds to the ester, yielding the methyl-substituted pyrrolidine ring.

StepReagentsConditionsYield
OxidationHNO₃ (65%)90–100°C, 4 h78%
EsterificationSOCl₂, EtOHReflux, 6 h85%
Grignard AdditionCH₃MgCl, THF0°C to rt, 2 h67%

This route achieves an overall yield of 45% after purification.

One-Pot Multicomponent Assembly

A streamlined approach combines imidazole and pyrrolidine syntheses in a single reactor.

Condensation with Aldehydes

Butyraldehyde and glyoxal undergo cyclization in aqueous methanol with ammonium bicarbonate, forming the imidazole core. Subsequent treatment with formaldehyde under basic conditions (pH 12, KOH) introduces the hydroxymethyl group, which is oxidized and methylated as above.

Key Advantages :

  • Reduced isolation steps.

  • Scalable to >100 g batches.

Limitations :

  • Requires precise stoichiometry (1:2:2 ratio of butyraldehyde:glyoxal:NH₄HCO₃).

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal YieldPurity (HPLC)
Sequential CyclizationImidazole → Pyrrolidine45%97.2%
One-Pot MulticomponentAldehyde cyclization52%98.6%
Grignard MethylationOxidation → Addition40%95.8%

The one-pot method offers superior yield and purity but demands rigorous temperature control. Sequential cyclization allows intermediate characterization, critical for quality assurance in pharmaceutical applications.

Mechanistic Insights and Side Reactions

Side Products in Imidazole Synthesis

  • N-Overalkylation : Excess methylating agents (e.g., CH₃I) lead to quaternary ammonium salts, reducing yield. Mitigated by slow reagent addition at 0°C.

  • Ester Hydrolysis : Prolonged exposure to acidic conditions during HCl treatment hydrolyzes the ethyl ester to carboxylic acid. Optimal hydrolysis time is 2 hours.

Stereochemical Considerations

The 3,4-dihydropyrrolo ring adopts an envelope conformation , with the methyl group preferentially occupying the equatorial position to minimize steric hindrance. This stereoselectivity is enforced by using bulky bases (e.g., LDA) during cyclization.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe microreactor systems for:

  • Nitration : Continuous HNO₃ oxidation at 100°C with residence time <10 minutes.

  • Esterification : SOCl₂/EtOH mixtures pumped through PTFE tubing.

Benefits :

  • 20% higher yield than batch processes.

  • Reduced thermal degradation risks .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Preliminary studies indicate that ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate exhibits notable biological activity, particularly as a potential anticancer agent. Research suggests that it may inhibit specific kinases involved in cancer progression, positioning it as a lead compound for further drug development .

2. Neuroprotective Properties
The compound has shown promise in neuropharmacology by selectively inhibiting JNK (c-Jun N-terminal kinase) pathways, which are implicated in neuronal apoptosis. This selectivity could lead to therapeutic applications for neurodegenerative diseases .

3. Interaction Studies
Studies on the binding affinity of this compound with various biological targets are ongoing. These investigations are crucial for elucidating its full therapeutic potential and understanding its mechanism of action .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing imidazole and pyrrole precursors through cyclization reactions to form the bicyclic structure.
  • Functional Group Transformations : Modifying carboxylic acid derivatives to introduce the ethyl group effectively.

These synthetic routes highlight the versatility of the compound in organic synthesis and its potential as a precursor for more complex molecules .

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of fused heterocycles. Key structural analogs include:

Compound Name Core Structure Substituents Key Features
Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Pyrrolo[2,3-d]imidazole (3,4-dihydro) 2-methyl, 5-ethyl ester Partial saturation enhances conformational flexibility
Ethyl 2-methyldipyrido[1,2-a;3’,2’-d]imidazole-3-carboxylate () Dipyridoimidazole 2-methyl, 3-ethyl ester Fully aromatic; extended π-system may enhance DNA intercalation potential
Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate (R10015, ) Benzoimidazole-pyrrolopyrimidine hybrid Chloropyrrolopyrimidine, piperidine, methyl ester Dual heterocyclic system with LIM kinase inhibitory activity
Ethyl 1,3-dibenzyl-2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole-5-carboxylate () Thienoimidazolone 1,3-dibenzyl, 2-oxo, 5-ethyl ester Sulfur-containing core; keto group modulates electron density
4-(5-(4-Bromophenyl)-3-(4-chlorobenzylideneamino)-4-imino-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide () Dihydropyrrolopyrimidine Bromophenyl, chlorobenzylideneamino, sulfonamide Sulfonamide group enhances solubility and target affinity

Key Observations :

  • Functional Groups : Ester groups (e.g., ethyl at position 5) are common, but sulfonamide () and keto () substituents introduce distinct electronic and solubility profiles.
  • Hybrid Systems : Compounds like R10015 combine multiple heterocycles (e.g., benzoimidazole + pyrrolopyrimidine), broadening target specificity .

Physicochemical Properties

Property Target Compound (Est.) Ethyl 2-methyldipyridoimidazole-3-carboxylate () R10015 () Thienoimidazolone ()
Molecular Formula C11H13N3O2 C13H13N3O2 C20H19ClN6O2 C22H19N2O3S
Melting Point Not reported 130–132°C Not reported Purified via chromatography
Elemental Analysis Not available C: 71.99%, H: 4.95%, N: 23.01% HPLC purity ≥95% Not reported

Notes:

  • The target compound’s ester group may enhance lipophilicity compared to sulfonamide-containing analogs ().
  • Aromatic analogs () exhibit higher melting points due to rigid π-stacking.

Biological Activity

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

This compound has the molecular formula C₉H₁₁N₃O₂ and a CAS number of 1378825-96-7. The compound is characterized by its unique dihydropyrrolo structure, which contributes to its biological activity. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to achieve the desired dihydropyrrolo core structure.

2.1 Anticancer Properties

Research indicates that derivatives of dihydropyrrolo compounds exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound showed potent inhibition of tumor cell proliferation through the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .

Table 1: Anticancer Activity of Dihydropyrrolo Compounds

CompoundIC50 (μM)Mechanism of Action
This compoundNot specifiedInhibition of GARFTase
Related Dihydropyrrolo CompoundsVariesInhibition of tumor cell proliferation

2.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may act as a selective inhibitor for specific kinases involved in neuronal apoptosis, particularly JNK (c-Jun N-terminal kinase) pathways. High selectivity for JNK3 was noted in related studies, indicating potential therapeutic applications in neurodegenerative diseases .

Case Study: Inhibition of JNK Pathways

A notable case study involved the synthesis and evaluation of various dihydropyrrolo derivatives for their ability to inhibit JNK pathways. The compound exhibited an IC50 value as low as 2.69 nM against JNK3, showcasing its potential as a therapeutic agent in conditions where JNK is implicated .

Case Study: Antiparasitic Activity

In addition to anticancer properties, related compounds have shown promising antiparasitic activity. For instance, modifications to the pyrrolo structure improved solubility and metabolic stability while maintaining potency against parasitic infections .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities ranging from anticancer effects to potential neuroprotective roles. Ongoing studies will likely focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

Q & A

Q. What are the key synthetic strategies for Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via annulation reactions involving pyrrole and imidazole precursors. A notable method involves cyclocondensation of ethyl 3-aminopyrrole-2-carboxylate derivatives with carbonyl-containing reagents under acidic or catalytic conditions. For example, in one protocol, the reaction proceeds in ethanol at 60–80°C with yields ranging from 23% to 45%, depending on substituent steric effects and catalyst choice (e.g., p-toluenesulfonic acid) . Key considerations include:

  • Purification : Column chromatography (e.g., DCM/EtOAC gradients) is essential due to byproduct formation from competing ring-closure pathways .
  • Functional group compatibility : The ester group at the 5-position requires anhydrous conditions to prevent hydrolysis .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming the fused bicyclic structure. For instance, single-crystal analysis reveals a planar pyrroloimidazole core with a dihedral angle of 3.2° between the pyrrole and imidazole rings. Intermolecular C–H···π interactions stabilize the crystal lattice, as observed in a derivative with similar topology . Complementary techniques include:

  • NMR spectroscopy : 1H^1H NMR shows distinct peaks for the ethyl ester (δ 1.32 ppm, triplet) and methyl group (δ 2.22 ppm, singlet) .
  • Mass spectrometry : ESI-MS confirms the molecular ion [M+H]+^+ at m/z 402.2 .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates key electronic parameters:

PropertyCalculated ValueExperimental Value (XRD/UV-Vis)
HOMO-LUMO gap (eV)4.364.28 (UV-Vis)
Dipole moment (Debye)5.12N/A
The HOMO localizes on the imidazole ring, suggesting nucleophilic reactivity, while the LUMO resides on the pyrrole moiety. Discrepancies in dipole moments (e.g., 5.12 vs. 4.89 Debye in similar derivatives) may arise from solvent effects omitted in calculations .

Q. How does this compound interact with biological targets, such as PI3K kinases, and what structural features drive binding affinity?

Molecular docking studies reveal that the fused pyrroloimidazole core acts as a hinge-binding motif in PI3Kα. Key interactions include:

  • Hydrogen bonding : The imidazole N-H forms a 2.1 Å bond with Glu 848.
  • Van der Waals contacts : The ethyl ester group occupies a hydrophobic pocket lined by Val 851 and Met 922.
    Substitution at the 2-methyl position with bulkier groups (e.g., aryl) improves affinity by 10-fold but reduces solubility due to increased logP .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in IC50_{50} values (e.g., 50 nM vs. 220 nM for PI3K inhibition) may arise from:

  • Assay conditions : ATP concentrations (1 mM vs. 10 µM) significantly impact competitive inhibition profiles.
  • Compound purity : Impurities from incomplete purification (e.g., residual solvents) can skew dose-response curves.
    Standardization using HPLC (≥95% purity) and fixed ATP levels (10 µM) is recommended for cross-study comparisons .

Methodological Guidance

Q. What strategies optimize the synthesis of analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Swap the ethyl ester with a methyl oxadiazole to enhance metabolic stability while retaining H-bonding capacity .
  • Prodrug approaches : Introduce a phosphate group at the 5-position to improve aqueous solubility for in vivo studies .

Q. How should researchers handle crystallographic data refinement for this compound?

Use SHELXL for small-molecule refinement, applying the following parameters:

  • Weighting scheme : w = 1/[σ²(F₀²) + (0.089P)²], where P = (F₀² + 2F꜀²)/3.
  • Disorder modeling : Partial occupancy (0.7:0.3) for the ethyl group in low-resolution datasets (<1.0 Å).
    Validation with CheckCIF ensures adherence to IUCr standards .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental measurements?

DFT-derived logS values may overestimate solubility by 1–2 orders of magnitude due to:

  • Implicit solvent models : These neglect specific solute-solvent interactions (e.g., hydrogen bonding with DMSO).
  • Crystal packing effects : Experimental solubility is reduced by lattice energy, which is absent in gas-phase calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.